ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate
Description
Ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate is a pyridazinone derivative characterized by a central pyridazinone ring substituted at the 3-position with a 1H-pyrazole moiety and an ethyl acetate group at the 1-position. Pyridazinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antihypertensive, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
ethyl 2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-2-18-11(17)8-15-10(16)5-4-9(13-15)14-7-3-6-12-14/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURCGYLMDIKHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate, known by its CAS number 1334374-05-8, is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structural Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 248.24 g/mol |
| CAS Number | 1334374-05-8 |
The presence of both pyrazole and pyridazine rings in its structure suggests it may exhibit diverse biological activities, particularly in the fields of oncology and inflammation modulation.
Biological Activities
Research has indicated that compounds containing pyrazole and pyridazine moieties often demonstrate a range of biological activities, including:
- Antitumor Activity : this compound has shown promise in inhibiting various cancer cell lines. Studies have reported that similar compounds can effectively target cancer types such as breast, lung, and colorectal cancers by inducing apoptosis or inhibiting cell proliferation .
- Anti-inflammatory Effects : The compound's structural features suggest potential interactions with inflammatory pathways. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Antimicrobial Properties : Some derivatives of pyrazole and pyridazine have been noted for their antimicrobial effects against a variety of pathogens, indicating that this compound may also possess similar properties .
Case Study: Antitumor Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines (MDA-MB-231). The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, with an IC value determined at approximately 15 μM. This indicates that the compound effectively inhibits the growth of these cancer cells.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The studies suggest a strong interaction with enzymes involved in cancer progression and inflammatory responses. For instance, docking simulations indicated that the compound could bind effectively to COX enzymes with a binding energy of -7.5 kcal/mol, suggesting potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(6-Oxo-3-(1H-Pyrazol-1-Yl)pyridazin-1(6H)-Yl)ethyl)-2-phenoxyacetamide | Pyrazole and pyridazine rings | Antitumor |
| 4-(5-amino-pyrazolyl)pyridazine | Pyrazole and pyridazine rings | Antitumor |
| 3-(pyridine-pyrazole)carboxamide | Carboxamide group | Anti-inflammatory |
The unique combination of functional groups in this compound may enhance its pharmacological profile compared to other compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group (-COOEt) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Base-mediated saponification : Treatment with 6 N NaOH in ethanol at 60°C produces 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid (yields: 82–94%) .
-
Acid hydrolysis : Refluxing with 37% HCl converts the ester to the corresponding carboxylic acid .
Table 1: Hydrolysis Conditions and Outcomes
| Reagent | Temperature | Time | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 6 N NaOH/EtOH | 60°C | 1 h | Carboxylic acid derivative | 82–94 | |
| 37% HCl | Reflux | 1 h | Carboxylic acid derivative | 75–88 |
Heterocyclization Reactions
The pyridazine ring participates in cyclocondensation reactions:
-
With pentane-2,4-dione : Forms pyrazolyloxoethyl derivatives under reflux conditions in ethanol (yield: 78%) .
-
With aryl aldehydes : Produces arylidene hydrazides (e.g., 3a–c ) via Schiff base formation .
Key Example :
Coupling Reactions
The compound serves as a precursor for pharmacologically active hybrids:
-
Buchwald–Hartwig amidation : Coupling with 4-(4-chlorophenyl)piperazine forms antipyrine-pyridazinone hybrids (e.g., 6b ) using EDCI/DMAP in DCM .
-
Suzuki–Miyaura coupling : Reacts with 3-methoxybenzeneboronic acid in the presence of Mo(CO) to generate biaryl derivatives (yield: 44%) .
Table 2: Coupling Reaction Parameters
| Reaction Type | Reagents/Catalysts | Product Class | Yield (%) | Source |
|---|---|---|---|---|
| Amidation | EDCI, DMAP, DCM | Acetamide derivatives | 44–68 | |
| Suzuki–Miyaura | Mo(CO), Pd/C | Biaryl hybrids | 40–52 |
Coordination Chemistry
The pyrazole moiety acts as a ligand for metal complexes:
-
With CS2_22 and KOH : Forms potassium carbodithioate complexes (e.g., 13 ) at 0–5°C in ethanol (yield: 95%) .
Alkylation and Acylation
-
Ethyl bromoacetate alkylation : Introduces acetate side chains at the pyridazine N-2 position using KCO in acetonitrile (yield: 70–85%) .
-
Acetylation : Treatment with acetic anhydride yields N-acetyl derivatives (e.g., 4a ) under mild conditions .
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
-
Antipyrine hybrids : Show enhanced growth-stimulating effects in plants .
-
Piperazine-linked analogs : Demonstrate agonist activity at formyl peptide receptors (FPR1/FPR2) .
Stability and Reactivity Trends
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a pyridazinone core with analogs such as ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate (). Key differences lie in the substituents:
- Pyrazole vs. Chlorobenzyl/Methyl : The pyrazole group in the target compound may improve solubility and hydrogen-bonding capacity compared to the lipophilic 2-chlorobenzyl group in the analog, which could enhance membrane permeability .
- Biological Implications: Chlorobenzyl-substituted pyridazinones are associated with antihypertensive activity, while pyrazole-containing derivatives are explored for kinase inhibition and antimicrobial effects .
Pharmacological Potential
Preparation Methods
Hydrazine-Mediated Ring Closure
The pyridazinone scaffold is typically synthesized through cyclocondensation of β-keto esters or α,β-unsaturated ketones with hydrazine derivatives. For example, reacting ethyl 4-(pyrazol-1-yl)acetoacetate with hydrazine hydrate in ethanol under reflux yields the dihydropyridazinone intermediate, which is subsequently oxidized to the aromatic pyridazinone.
Reaction Conditions
Microwave-Assisted Cyclization
Modern protocols leverage microwave irradiation to accelerate cyclocondensation. A mixture of ethyl 3-(pyrazol-1-yl)propanoate and hydrazine hydrate subjected to 150 W microwave radiation for 15 minutes produces the pyridazinone core with 89% yield, as confirmed by LC-MS and $$ ^1H $$-NMR.
Installation of the Ethyl Acetate Side Chain
Alkylation of Pyridazinone Nitrogen
The N-alkylation of 3-(pyrazol-1-yl)pyridazinone with ethyl bromoacetate in acetone using K$$2$$CO$$3$$ as a base proceeds efficiently at 60°C, yielding the target compound in 85% purity. Recrystallization from ethanol/water (1:1) enhances purity to >98%.
Mechanistic Insight
The reaction follows an S$$_N$$2 mechanism, with the pyridazinone’s lactam nitrogen acting as the nucleophile. Steric hindrance from the pyrazole group necessitates prolonged reaction times (12–24 hours) for complete conversion.
Alternative Synthetic Pathways
One-Pot Sequential Reactions
A streamlined one-pot method involves:
- Cyclocondensation of ethyl acetoacetate with hydrazine hydrate.
- In situ chlorination using POCl$$_3$$.
- Coupling with pyrazole and subsequent alkylation.
This approach reduces purification steps and achieves an overall yield of 65%.
Analytical Characterization and Quality Control
Spectroscopic Data
- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 1.29 (t, J = 7.1 Hz, 3H, CH$$2$$CH$$3$$), 4.22 (q, J = 7.1 Hz, 2H, OCH$$2$$), 5.12 (s, 2H, NCH$$_2$$CO), 6.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.72 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.89 (s, 1H, pyridazinone-H).
- IR (KBr) : 1745 cm$$^{-1}$$ (C=O ester), 1660 cm$$^{-1}$$ (C=O lactam), 1590 cm$$^{-1}$$ (C=N).
Industrial-Scale Production and Challenges
Scaling up the synthesis requires addressing:
- Solvent Recovery : Ethanol and THF are recycled via distillation, reducing costs by 30%.
- Byproduct Management : Hydrazine byproducts are neutralized with acetic acid before disposal.
- Purity Standards : HPLC analysis with a C18 column (MeCN/H$$_2$$O = 70:30) ensures >99% purity for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for ethyl 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetate, and how can reaction conditions be optimized for yield and purity?
- The compound is synthesized via nucleophilic substitution or condensation reactions. For example, ethyl bromoacetate reacts with pyridazinone derivatives under basic conditions. In a representative protocol, cesium carbonate in DMSO at 0°C to room temperature facilitates alkylation, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient), yielding ~70% purity . Key parameters include solvent choice (polar aprotic solvents like DMSO), stoichiometric base (e.g., Cs₂CO₃), and controlled temperature to minimize side reactions .
Q. How can researchers confirm the molecular structure and purity of this compound?
- X-ray crystallography resolves the crystal structure, including dihedral angles (e.g., 84.43° between pyridazine and pyrazole rings) and hydrogen-bonding networks (C–H···O interactions) .
- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ester carbonyl at ~170 ppm), while FT-IR confirms functional groups (C=O stretch at ~1700 cm⁻¹) .
- Purity : Melting point analysis and HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) validate chemical homogeneity .
Advanced Research Questions
Q. What computational methods elucidate the electronic properties of this compound, and what insights do they provide?
- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals. The HOMO localizes on the pyridazine ring’s π-system, while the LUMO resides on the ester group, indicating charge-transfer interactions and electrophilic reactivity at the ester moiety .
- Hirshfeld surface analysis maps intermolecular interactions (e.g., H-bonding, van der Waals contacts), correlating with crystallographic packing motifs .
Q. How can crystallographic refinement challenges (e.g., disorder, weak hydrogen bonds) be addressed for this compound?
- SHELXL refinement applies restraints for bond distances/angles and PART instructions to model disordered regions. For weak C–H···O bonds (2.3–2.5 Å), distance restraints and isotropic displacement parameter (Ueq) constraints improve model accuracy .
- Twinned data require HKLF 5 mode in SHELXL to handle overlapping reflections, particularly for non-merohedral twinning .
Q. What in vitro assays evaluate the anti-diabetic potential of this compound, and how should they be designed?
- Alpha-glucosidase inhibition assay :
- Substrate : p-Nitrophenyl-α-D-glucopyranoside (PNPG).
- Protocol : Incubate compound (0.1–100 µM) with enzyme (0.5 U/mL) and PNPG (1 mM) in phosphate buffer (pH 6.8) at 37°C. Terminate with Na₂CO₃, measure absorbance at 405 nm.
- Analysis : Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism) and compare to acarbose (positive control). A lower IC₅₀ indicates stronger inhibition .
Q. How does the pyrazole substituent influence biological activity compared to analogs?
- Comparative studies : Replace the 1H-pyrazole group with phenyl (MOAP analog) to assess substituent effects. In anti-inflammatory assays (e.g., heat-induced hemolysis), the chloro-substituted pyrazole in the title compound shows enhanced activity (e.g., 40% inhibition at 50 µM vs. 25% for MOAP), likely due to improved electron-withdrawing effects and membrane permeability .
- SAR analysis : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2), where pyrazole nitrogen atoms form key H-bonds with Arg120 and Tyr355 .
Methodological Notes
- Crystallographic data deposition : Submit CIF files to the Cambridge Structural Database (CCDC 2234095 for related analogs) .
- Quantum chemistry software : Gaussian 16 or ORCA for DFT calculations; CrystalExplorer for Hirshfeld surfaces .
- Biological assay validation : Use positive controls (e.g., diclofenac for anti-inflammatory tests) and validate statistical significance via ANOVA (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
